molecular formula C14H16N2O4S B2453564 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-75-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2453564
CAS No.: 1396557-75-7
M. Wt: 308.35
InChI Key: STFIZTPBJYWJGD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxole ring, a thiazepane ring, and a carboxamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13-3-4-21-7-10(16-13)14(18)15-6-9-1-2-11-12(5-9)20-8-19-11/h1-2,5,10H,3-4,6-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIZTPBJYWJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiazepane ring: This involves the reaction of a suitable amine with a thioamide under controlled conditions.

    Coupling of the benzodioxole and thiazepane rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide has shown significant promise in medicinal chemistry, particularly for its anticancer properties . Research indicates that related compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
Bis-Dioxole Thiourea DerivativeHCT1161.54
MCF74.52

These findings suggest that the compound may inhibit pathways related to cell growth and division, potentially targeting the Epidermal Growth Factor Receptor (EGFR) pathway and inducing mitochondrial apoptosis .

The compound is being studied for its antimicrobial properties alongside its anticancer activity. Preliminary investigations have shown that it may possess broad-spectrum antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used as a catalyst in certain chemical reactions, facilitating the development of new materials with desirable properties .

Anticancer Studies

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Study on HepG2 Cell Line : A derivative exhibited an IC50 value of 2.38 µM against HepG2 cells, indicating potent growth inhibition.
  • Mechanism Exploration : Investigations into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways while also causing G2/M phase arrest in cancer cells .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
  • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a benzodioxole ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol with formaldehyde.
  • Synthesis of the Thiazepane Ring : A suitable amine reacts with a thioamide under controlled conditions to form the thiazepane structure.
  • Coupling Reaction : The benzodioxole and thiazepane rings are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives incorporating benzo[d][1,3]dioxole moieties have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM)
DoxorubicinHepG27.46
HCT1168.29
MCF74.56
Bis-Dioxole Thiourea DerivativeHepG22.38
HCT1161.54
MCF74.52

These findings suggest that the anticancer mechanisms may involve inhibition of EGFR (Epidermal Growth Factor Receptor), apoptosis induction via mitochondrial pathways, and alterations in cell cycle progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, although specific data regarding its spectrum of activity remains limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzodioxole and thiazepane rings can significantly influence their biological activities. For example, modifications that enhance lipophilicity or alter electronic properties may improve interactions with biological targets .

Case Studies and Research Findings

Several research studies have focused on the biological activities of related compounds:

  • Study on Thiourea Derivatives : A study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives that exhibited lower IC50 values compared to doxorubicin in cancer cell lines while showing low cytotoxicity towards normal cells .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins such as EGFR and Bcl-2 family proteins involved in apoptosis pathways . These studies provide insights into how structural modifications can enhance therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with heterocyclic intermediates. A common approach uses coupling agents (e.g., chloroacetyl chloride or triethylamine) to facilitate amide bond formation between the benzodioxolemethyl amine and the thiazepane-carboxylic acid precursor. Reaction conditions such as solvent choice (e.g., dimethylformamide), temperature (room temperature to reflux), and stoichiometric ratios are critical for yield optimization. For example, microwave-assisted synthesis can enhance reaction efficiency, as seen in similar thiadiazole derivatives . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity .

Q. How is the compound characterized structurally using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • ¹H/¹³C NMR : To identify proton environments (e.g., benzodioxole methylene protons at δ ~5.9 ppm) and carbonyl/amide groups.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to confirm [M+H]+ ions).
  • Infrared Spectroscopy (IR) : To detect functional groups like C=O (1680–1720 cm⁻¹) and N-H stretches (3300 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for bioactive studies).
    These methods are consistent with protocols used for structurally analogous compounds .

Advanced Research Questions

Q. What mechanisms explain the compound's bioactivity in anticancer or neurological applications?

  • Methodological Answer : Hypothesized mechanisms include:
  • Apoptosis Induction : Interaction with cellular targets (e.g., Bcl-2/Bax pathway modulation) observed in thiadiazole derivatives with benzodioxole moieties.
  • Enzyme Inhibition : Potential acetylcholinesterase (AChE) or kinase inhibition due to structural similarity to known inhibitors.
    Experimental validation involves:
  • Biochemical Assays : AChE inhibition assays (Ellman’s method) or caspase-3 activation studies.
  • Cellular Models : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
    Evidence from related compounds suggests bioactivity is linked to the benzodioxole-thiazepane scaffold .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
  • Compound Purity : Impurities >5% can skew results; re-testing with HPLC-validated samples is advised.
  • Structural Analogues : Misattribution of activity to parent compound vs. metabolites.
    A systematic approach includes:
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., PubChem, peer-reviewed journals).
  • Dose-Response Replication : Standardizing protocols (e.g., NIH/WHO guidelines) .

Q. What computational modeling approaches are suitable for predicting target interactions and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to AChE or cancer-related proteins (e.g., EGFR). Use crystallographic data (PDB IDs) for accuracy.
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
  • ADMET Prediction : Software like SwissADME to estimate permeability, metabolic stability, and toxicity.
    These methods are validated in studies on analogous thiazepane and benzodioxole derivatives .

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